molecular formula C22H24NO2P B12536972 (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine CAS No. 865874-26-6

(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine

Cat. No.: B12536972
CAS No.: 865874-26-6
M. Wt: 365.4 g/mol
InChI Key: PJPWOQOCIHOSPX-OAQYLSRUSA-N
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Description

(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diphenylphosphoryl group, a methoxyphenyl group, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with 1-(2-methoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride; often in solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; conditions depend on the specific nucleophile and desired product.

Major Products Formed

Scientific Research Applications

(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the propan-1-amine backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    (1R)-N-diphenylphosphoryl-1-(2-hydroxyphenyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R)-N-diphenylphosphoryl-1-(2-chlorophenyl)propan-1-amine: Contains a chlorine atom in place of the methoxy group.

    (1R)-N-diphenylphosphoryl-1-(2-nitrophenyl)propan-1-amine: Features a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.

Properties

CAS No.

865874-26-6

Molecular Formula

C22H24NO2P

Molecular Weight

365.4 g/mol

IUPAC Name

(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C22H24NO2P/c1-3-21(20-16-10-11-17-22(20)25-2)23-26(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17,21H,3H2,1-2H3,(H,23,24)/t21-/m1/s1

InChI Key

PJPWOQOCIHOSPX-OAQYLSRUSA-N

Isomeric SMILES

CC[C@H](C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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